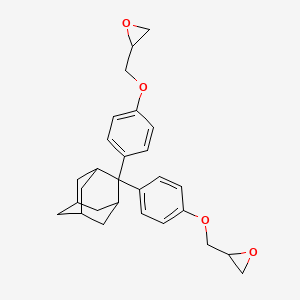
2,2-Bis(4-hydroxyphenyl)adamantane diglycidylether
Overview
Description
2,2-Bis(4-hydroxyphenyl)adamantane diglycidylether is a chemical compound known for its unique structure and properties It is a derivative of adamantane, a tricyclic hydrocarbon, and contains two glycidyloxyphenyl groups attached to the adamantane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(4-hydroxyphenyl)adamantane diglycidylether typically involves the reaction of 2,2-Bis(4-hydroxyphenyl)adamantane with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions usually involve moderate temperatures and controlled pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The product is then purified using techniques such as distillation or crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(4-hydroxyphenyl)adamantane diglycidylether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides.
Reduction: Reduction reactions can convert the epoxide groups to diols.
Substitution: The glycidyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include epoxides, diols, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
2,2-Bis(4-hydroxyphenyl)adamantane diglycidylether has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of advanced polymers and resins.
Biology: The compound is studied for its potential use in drug delivery systems due to its unique structure.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of high-performance materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 2,2-Bis(4-hydroxyphenyl)adamantane diglycidylether involves its interaction with various molecular targets. The glycidyloxy groups can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(4-glycidyloxyphenyl)propane: Similar in structure but with a propane core instead of adamantane.
Bisphenol A diglycidyl ether: Another related compound with similar glycidyloxy groups.
Uniqueness
2,2-Bis(4-hydroxyphenyl)adamantane diglycidylether is unique due to its adamantane core, which imparts rigidity and stability to the molecule. This makes it particularly useful in applications requiring high-performance materials.
Properties
Molecular Formula |
C28H32O4 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]-2-adamantyl]phenoxy]methyl]oxirane |
InChI |
InChI=1S/C28H32O4/c1-5-24(29-14-26-16-31-26)6-2-20(1)28(22-10-18-9-19(12-22)13-23(28)11-18)21-3-7-25(8-4-21)30-15-27-17-32-27/h1-8,18-19,22-23,26-27H,9-17H2 |
InChI Key |
NKXQKKBIGFZADM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(C4=CC=C(C=C4)OCC5CO5)C6=CC=C(C=C6)OCC7CO7 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














